(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a heterocyclic molecule featuring:
- A 4-amino-isothiazole core substituted with a pyrrolidine-1-carbonyl group at position 2.
- A methanone bridge connecting the isothiazole ring to a piperazine moiety, which is further substituted with a 2-fluorophenyl group.
Properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c20-13-5-1-2-6-14(13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-3-4-8-24/h1-2,5-6H,3-4,7-12,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWQTGASCIHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes existing literature on its biological properties, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C19H22FN5O2S
- Molecular Weight : 403.5 g/mol
- CAS Number : 1286706-32-8
The biological activity of this compound is primarily attributed to its structural components, which include:
- Isothiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Piperazine Moiety : Frequently associated with central nervous system (CNS) activity, influencing neurotransmitter systems.
Anticancer Activity
Research has indicated that derivatives of isothiazole compounds often exhibit significant anticancer properties. A study on similar isothiazole derivatives showed moderate to strong growth inhibitory effects against human leukemia cell lines (L1210 and 6410) . The mechanism typically involves inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isothiazole Derivative | L1210 | 10 |
| Isothiazole Derivative | 6410 | 15 |
Antimicrobial Activity
Compounds containing isothiazole structures have demonstrated antimicrobial properties. Specifically, studies have shown that modifications to the isothiazole ring can enhance activity against various pathogens, although specific data on this compound remains limited.
CNS Activity
Given the piperazine component, this compound may interact with serotonin and dopamine receptors, potentially leading to anxiolytic or antipsychotic effects. Similar piperazine derivatives have shown promise in treating anxiety disorders and schizophrenia .
Case Studies
- Study on Anticancer Effects : A series of experiments conducted on various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM, indicating effective growth inhibition .
- CNS Activity Assessment : In a behavioral study involving rodent models, compounds with piperazine structures were evaluated for their anxiolytic effects using the elevated plus maze test. Results suggested a significant reduction in anxiety-like behaviors at doses correlating with receptor binding affinities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Thiazole and Pyrazole Families
Compound 4 and Compound 5 ():
- Core Structure : Thiazole ring (vs. isothiazole in the target compound).
- Substituents :
- Compound 4 : 4-chlorophenyl, 4-fluorophenyl, triazolyl, and pyrazolyl groups.
- Compound 5 : 4-fluorophenyl (two instances), triazolyl, and pyrazolyl groups.
- Structural Features :
Fipronil and Ethiprole ():
- Core Structure : Pyrazole ring (vs. isothiazole).
- Substituents :
- Fipronil : 2,6-dichloro-4-(trifluoromethyl)phenyl, trifluoromethyl-sulfinyl.
- Ethiprole : Ethylsulfinyl group.
- Functional Role : Broad-spectrum insecticides targeting GABA receptors.
- Key Difference: The target compound lacks sulfinyl or trifluoromethyl groups but shares amino and fluorinated aromatic motifs .
Conformational and Electronic Differences
- Planarity vs. The target compound’s isothiazole-piperazine system may adopt a more rigid conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
